molecular formula C16H18N2O2 B15058791 2-((4-(sec-Butyl)phenyl)amino)nicotinic acid

2-((4-(sec-Butyl)phenyl)amino)nicotinic acid

Cat. No.: B15058791
M. Wt: 270.33 g/mol
InChI Key: AFHLJGNCSPRTPU-UHFFFAOYSA-N
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Description

2-((4-(sec-Butyl)phenyl)amino)nicotinic acid is an organic compound that belongs to the class of nicotinic acids This compound features a nicotinic acid core with a 4-(sec-butyl)phenylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(sec-Butyl)phenyl)amino)nicotinic acid typically involves the coupling of 4-(sec-butyl)aniline with nicotinic acid derivatives. One common method is through a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((4-(sec-Butyl)phenyl)amino)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the nicotinic acid core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-((4-(sec-Butyl)phenyl)amino)nicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-((4-(sec-Butyl)phenyl)amino)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes by blocking their active sites or alter receptor function by binding to specific sites on the receptor.

Comparison with Similar Compounds

Similar Compounds

    Nicotinic acid: The parent compound, which lacks the 4-(sec-butyl)phenylamino substituent.

    4-(sec-Butyl)aniline: A related compound with a similar substituent but without the nicotinic acid core.

Uniqueness

2-((4-(sec-Butyl)phenyl)amino)nicotinic acid is unique due to the combination of the nicotinic acid core and the 4-(sec-butyl)phenylamino substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

2-(4-butan-2-ylanilino)pyridine-3-carboxylic acid

InChI

InChI=1S/C16H18N2O2/c1-3-11(2)12-6-8-13(9-7-12)18-15-14(16(19)20)5-4-10-17-15/h4-11H,3H2,1-2H3,(H,17,18)(H,19,20)

InChI Key

AFHLJGNCSPRTPU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC2=C(C=CC=N2)C(=O)O

Origin of Product

United States

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